Formaldehyde;[4-methyl-3-(trifluoromethyl)phenyl]boronic acid
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Overview
Description
Formaldehyde;[4-methyl-3-(trifluoromethyl)phenyl]boronic acid is an organoboron compound that has gained significant attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a trifluoromethyl group and a methyl group. The unique structural features of this compound make it a valuable reagent in organic synthesis and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Formaldehyde;[4-methyl-3-(trifluoromethyl)phenyl]boronic acid typically involves the reaction of 4-methyl-3-(trifluoromethyl)phenylboronic acid with formaldehyde under specific conditions. One common method is the hydroboration of alkenes or alkynes, followed by oxidation to yield the desired boronic acid . The reaction conditions often include the use of catalysts such as palladium or platinum to facilitate the formation of the boronic acid group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydroboration processes, where alkenes or alkynes are treated with borane reagents in the presence of catalysts. The resulting organoborane intermediates are then oxidized to form the boronic acid. The process is optimized to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Formaldehyde;[4-methyl-3-(trifluoromethyl)phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other derivatives.
Reduction: The compound can be reduced to form corresponding boranes.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or sodium perborate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions include boronic esters, boranes, and substituted phenyl derivatives. These products are valuable intermediates in various organic synthesis processes .
Scientific Research Applications
Formaldehyde;[4-methyl-3-(trifluoromethyl)phenyl]boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Formaldehyde;[4-methyl-3-(trifluoromethyl)phenyl]boronic acid exerts its effects involves the interaction of the boronic acid group with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis . The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenylboronic acid: Similar in structure but lacks the methyl group.
3-Formylphenylboronic acid: Contains a formyl group instead of a trifluoromethyl group.
Uniqueness
Formaldehyde;[4-methyl-3-(trifluoromethyl)phenyl]boronic acid is unique due to the presence of both trifluoromethyl and methyl groups on the phenyl ring, which enhances its reactivity and stability compared to other boronic acids. This unique combination of substituents makes it particularly useful in specific synthetic applications and research studies .
Properties
IUPAC Name |
formaldehyde;[4-methyl-3-(trifluoromethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O2.CH2O/c1-5-2-3-6(9(13)14)4-7(5)8(10,11)12;1-2/h2-4,13-14H,1H3;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKHCXDOECDPOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)C(F)(F)F)(O)O.C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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